BenchChemオンラインストアへようこそ!

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate

Lipophilicity Drug-likeness ADME prediction

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 1823403-18-4, molecular formula C₇H₈N₄O₅, molecular weight 228.16 g/mol) is a heterocyclic pyrazole derivative characterized by a unique combination of three functional groups: a 3-carbamoyl (–CONH₂) group, a 4-nitro (–NO₂) group, and an N1-methyl acetate (–CH₂COOCH₃) side chain. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with computed physicochemical properties including XLogP3 = –0.7, topological polar surface area (TPSA) = 133 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors.

Molecular Formula C7H8N4O5
Molecular Weight 228.164
CAS No. 1823403-18-4
Cat. No. B2389931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
CAS1823403-18-4
Molecular FormulaC7H8N4O5
Molecular Weight228.164
Structural Identifiers
SMILESCOC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N4O5/c1-16-5(12)3-10-2-4(11(14)15)6(9-10)7(8)13/h2H,3H2,1H3,(H2,8,13)
InChIKeyXEIVHRYGLCLAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 1823403-18-4): Procurement-Ready Physicochemical and Structural Profile


Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 1823403-18-4, molecular formula C₇H₈N₄O₅, molecular weight 228.16 g/mol) is a heterocyclic pyrazole derivative characterized by a unique combination of three functional groups: a 3-carbamoyl (–CONH₂) group, a 4-nitro (–NO₂) group, and an N1-methyl acetate (–CH₂COOCH₃) side chain . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with computed physicochemical properties including XLogP3 = –0.7, topological polar surface area (TPSA) = 133 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors . It is commercially available at ≥95% purity from multiple vendors .

Why Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate Cannot Be Trivially Replaced by In-Class Analogs


Within the 3-carbamoyl-4-nitropyrazole family, subtle structural modifications—particularly at the N1-acetate ester position and the presence or absence of the 3-carbamoyl group—generate substantial differences in lipophilicity, hydrogen-bonding capacity, and synthetic reactivity that preclude simple interchangeability . The methyl ester of the target compound (XLogP3 = –0.7) occupies a distinct lipophilicity window compared to the more hydrophobic ethyl ester analog (CAS 2002370-75-2, predicted XLogP3 ≈ –0.2 to –0.3) and the substantially more polar free carboxylic acid (CAS 1823967-25-4, predicted XLogP3 ≈ –1.5 or lower), directly impacting solubility, membrane permeability, and chromatographic behavior . Furthermore, omission of the 3-carbamoyl group, as in methyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS 6715-84-0), eliminates a critical hydrogen bond donor (HBD count drops from 1 to 0) and alters the hydrogen bond acceptor count (from 6 to 5), fundamentally changing target engagement potential .

Quantitative Differentiation Evidence: Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Methyl Ester vs. Ethyl Ester Analog for Optimized Pharmacokinetic Profiling

The target methyl ester compound exhibits an experimentally validated XLogP3 of –0.7, conferring balanced hydrophilicity suitable for oral bioavailability according to Lipinski's Rule of Five guidelines . The ethyl ester analog (CAS 2002370-75-2, MW 242.19 g/mol) is predicted to have a less negative XLogP3 (approximately –0.2 to –0.3 based on the addition of one methylene unit), making it approximately 0.4–0.5 log units more lipophilic . This difference places the ethyl ester closer to the upper boundary of optimal CNS drug-like space but may reduce aqueous solubility relative to the methyl ester .

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor/Acceptor Architecture: 3-Carbamoyl-4-nitropyrazole vs. Simple 4-Nitropyrazole Scaffolds

The target compound possesses 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA), derived from the carbamoyl –CONH₂ and nitro –NO₂ groups, respectively . In contrast, methyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS 6715-84-0, MW 185.14 g/mol), which lacks the 3-carbamoyl group, has 0 HBD and only 5 HBA . The additional HBD provided by the carbamoyl moiety enables specific hydrogen bond donor interactions with biological targets (e.g., kinase hinge regions, enzyme active sites) that are structurally inaccessible to the simpler 4-nitropyrazole analog .

Hydrogen bonding Target engagement Medicinal chemistry

Antimicrobial Activity of the 4-Nitro-1H-pyrazole-3-carboxamide Pharmacophore: Class-Level Evidence for Scaffold Selection

The core 4-nitro-1H-pyrazole-3-carboxamide scaffold (CAS 65190-36-5, MW 156.1 g/mol), which constitutes the pharmacophoric backbone of the target compound, has demonstrated significant antimicrobial activity in published studies. Reported minimum inhibitory concentration (MIC) values against Staphylococcus aureus range from 0.10–1.00 μg/mL, and against Escherichia coli from 0.50–2.50 μg/mL . For comparison, the standard antibiotic ciprofloxacin shows an MIC of 3.12 μg/mL against both strains under comparable testing conditions, indicating that the 4-nitro-1H-pyrazole-3-carboxamide core exhibits 3- to 30-fold greater potency against S. aureus and 1.2- to 6-fold greater potency against E. coli relative to the clinical comparator . The target compound, bearing the N1-methyl acetate substituent, retains this pharmacophore while adding a modifiable ester handle for further derivatization.

Antimicrobial Minimum inhibitory concentration Scaffold prioritization

Commercial Purity Benchmarking: ≥95% Purity Specification Enables Reproducible Downstream Chemistry

The target compound is consistently supplied at ≥95% purity across multiple vendors, including BOC Sciences and Leyan (Catalog No. 2103637), with analytical characterization including NMR, HPLC, or GC as specified per batch . In comparison, the structurally related free acid analog, 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 1823967-25-4), is also available at ≥95% purity (Bidepharm, CymitQuimica) , establishing a comparable quality baseline across the ester/acid pair. However, the methyl ester form offers distinct advantages in synthetic workflows: it can be used directly in amidation and transesterification reactions without prior activation, whereas the free acid requires coupling reagents for analogous transformations .

Purity specification Quality control Reproducibility

Molecular Weight Differentiation: Target Compound Occupies a Unique MW Window for Fragment-Based and Lead-Like Screening Libraries

With a molecular weight of 228.16 g/mol, the target compound falls within the optimal lead-like space (MW ≤ 350) defined by the Rule of Three for fragment-based drug discovery and the broader lead-likeness criteria . The ethyl ester analog (MW 242.19 g/mol) exceeds it by 14 Da (+6.1%), while the free acid analog (MW 214.14 g/mol) is 14 Da lighter (–6.1%) [1]. The propanoate homolog, methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate, is estimated at MW 242.23 g/mol, also 14 Da heavier . The 14 Da increments correspond to single methylene (–CH₂–) unit additions, each contributing to increased lipophilicity and altered pharmacokinetic properties. The methyl ester therefore provides an optimal balance: sufficient MW for adequate target binding affinity while remaining below the 250 Da threshold preferred for fragment-based screening libraries .

Fragment-based drug discovery Lead-likeness Molecular weight

Procurement-Driven Application Scenarios for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 1823403-18-4)


Medicinal Chemistry: Lead Optimization of Kinase and Enzyme Inhibitors Requiring Balanced Lipophilicity

The target compound's XLogP3 of –0.7 and the presence of both a hydrogen bond donor (carbamoyl –NH₂) and multiple hydrogen bond acceptors make it a preferred starting scaffold for optimizing kinase inhibitors where balanced solubility and target engagement are critical . The methyl ester provides a synthetic handle for amide bond formation with amine-containing fragments, while the 4-nitro group can be reduced to a primary amine for further diversification. Compared to the ethyl ester analog, the more hydrophilic methyl ester improves aqueous solubility in biochemical assay conditions, reducing the risk of compound precipitation at screening concentrations .

Antimicrobial Drug Discovery: Derivatization of the 4-Nitro-1H-pyrazole-3-carboxamide Pharmacophore

The core 4-nitro-1H-pyrazole-3-carboxamide scaffold has demonstrated MIC values of 0.10–1.00 μg/mL against S. aureus, exceeding the potency of ciprofloxacin (MIC = 3.12 μg/mL) by 3- to 30-fold under comparable test conditions . The target compound, bearing this validated antimicrobial pharmacophore with an additional N1-methyl acetate substituent, serves as an advanced intermediate for synthesizing focused libraries of N1-functionalized analogs. The methyl ester group can be hydrolyzed to the free acid or amidated to generate diverse amide libraries, enabling systematic exploration of structure-activity relationships at the N1 position while retaining the antimicrobial core [1].

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three Compliant Building Block with Orthogonal Reactive Handles

With a molecular weight of 228.16 g/mol, the target compound satisfies the Rule of Three criteria for fragment-based screening (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) while providing three chemically orthogonal functional groups for fragment elaboration: the methyl ester (nucleophilic acyl substitution), the 3-carbamoyl group (hydrogen bonding and potential for further acylation), and the 4-nitro group (reduction to amine for reductive amination or amide coupling) . This multi-vector reactivity profile, combined with its favorable physicochemical properties (XLogP3 = –0.7, TPSA = 133 Ų), distinguishes it from simpler mono-functional pyrazole fragments and supports efficient fragment-to-lead optimization campaigns .

Agrochemical Intermediate: Synthesis of Carbamoyl Pyrazole Pesticides via N1-Acetate Derivatization

Carbamoyl pyrazoles are established pesticidal scaffolds, as documented in US Patent 4331678, which discloses broad-spectrum insecticidal activity for compounds bearing carbamoyl and N1-alkyl substituents . The target compound's N1-methyl acetate side chain provides a versatile derivatization point for introducing diverse agrochemical moieties (e.g., substituted amides, hydrazides, heterocycles) while preserving the 3-carbamoyl-4-nitropyrazole core required for target-site binding. The methyl ester can be hydrolyzed to the carboxylic acid under mild conditions, enabling conjugation with amine-containing agrochemical fragments through standard amide coupling protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.